3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Activity and Receptor Affinity
A study on new derivatives of purine-2,6-dione, closely related to the specified compound, showed potential psychotropic activity. These compounds were evaluated for their affinity and selectivity for various serotonin receptors and displayed promising anxiolytic and antidepressant properties (G. Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Another study described the synthesis of new triazino and triazolopurine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, along with moderate anti-HIV-1 activity and antimicrobial effects against various pathogens (F. Ashour et al., 2012).
Chemical Synthesis and Structural Analysis
Research on the chemical synthesis and structural analysis of related compounds, such as the unexpected formation of a benzofuranylidene derivative from a reaction involving a di(tert-butyl)-nitrobenzoquinone and a triazinone derivative, demonstrates the complexity and versatility of reactions involving this chemical family. Such studies contribute to the understanding of reaction mechanisms and the potential for creating new molecules with unique properties (A. Kravchenko et al., 2015).
Green Chemistry Applications
The oxyalkylation of triazine-diones with ethers under visible light-induced conditions, using metal-free photocatalysts, illustrates the application of green chemistry principles in the synthesis of triazine derivatives. This approach highlights the potential for environmentally friendly methods in the development of new compounds for scientific research (Yushi Tan et al., 2022).
Properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-22(2,3)16-14-27-17-18(25(4)21(30)26(5)19(17)29)23-20(27)28(24-16)13-9-12-15-10-7-6-8-11-15/h6-12H,13-14H2,1-5H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGUSIKZRNERG-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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